e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
Description
Overview of Diazene (B1210634) Functional Group Chemistry
Diazenes, also known as azo compounds, are a class of organic molecules that feature a nitrogen-nitrogen double bond (N=N). This functional group is the defining characteristic of these compounds and is central to their diverse chemical reactivity. The diazene functional group can be substituted with a wide range of organic groups, leading to a vast family of molecules with varied properties and applications.
The chemistry of diazenes is rich and multifaceted. They are known to undergo a variety of reactions, including cis-trans isomerization, cycloadditions, and decompositions that can be initiated either thermally or photochemically. One of the most significant reactions of diazenes is their ability to serve as precursors to radicals or carbenes upon extrusion of molecular nitrogen (N₂), a highly stable molecule. This decomposition process is a key feature in many of their applications in organic synthesis.
Diazenes can exist as two geometric isomers: the E (trans) and Z (cis) forms. The E isomer is generally more thermodynamically stable due to reduced steric hindrance between the substituents. Conversion between these isomers can often be achieved through photochemical irradiation.
Significance of Nitrogen-Nitrogen Double Bonds in Organic Synthesis and Reactivity Theory
The nitrogen-nitrogen double bond is a cornerstone of modern organic synthesis and plays a crucial role in the understanding of chemical reactivity. The inherent lability of the C-N bonds in many azoalkanes, coupled with the thermodynamic driving force of releasing dinitrogen gas, makes them excellent sources of carbon-centered radicals. This property is widely exploited in polymerization initiation and in various radical-mediated synthetic transformations.
From a theoretical standpoint, the N=N double bond presents an interesting electronic structure. The presence of lone pairs on the nitrogen atoms and the π-system of the double bond dictates its reactivity towards electrophiles and in pericyclic reactions. The study of the electronic and steric effects of substituents on the diazene moiety has provided valuable insights into reaction mechanisms and molecular stability.
Structural and Electronic Characteristics of Sterically Hindered Diazenes
Sterically hindered diazenes are a subclass of azo compounds where the substituents on the nitrogen atoms are bulky, three-dimensional groups. This steric bulk imposes significant geometric constraints on the molecule, influencing its structure, stability, and reactivity. In highly congested diazenes, the steric repulsion between the substituents can lead to distortions in the bond angles and lengths around the N=N double bond.
The electronic properties of sterically hindered diazenes are also of considerable interest. The bulky alkyl groups can influence the energy levels of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes can affect the compound's spectroscopic properties, such as its UV-visible absorption spectrum, and its propensity to undergo photochemical or thermal decomposition. Recent research has focused on the catalytic synthesis of highly congested diazenes from sterically hindered α-tertiary amines, highlighting their enhanced thermal stability compared to less hindered analogues like azobisisobutyronitrile (AIBN). nih.govresearchgate.net
Historical Context of Bicyclo[2.2.2]octyl Systems in Organic Chemistry
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional carbocyclic system that has played a significant role in the development of physical organic chemistry. Its well-defined and conformationally locked structure makes it an ideal scaffold for studying the transmission of electronic effects through bonds and space. The bridgehead positions of the bicyclo[2.2.2]octane system are particularly noteworthy. Due to the rigid cage-like structure, these positions are sterically shielded and exhibit unique reactivity.
Historically, bicyclo[2.2.2]octyl derivatives have been used to investigate reaction mechanisms, carbocation stability, and the principles of stereoelectronics. The rigidity of the framework allows for precise control over the spatial arrangement of functional groups, enabling detailed studies of structure-reactivity relationships. The synthesis of functionalized bicyclo[2.2.2]octane derivatives has been an active area of research, with methods often relying on Diels-Alder reactions to construct the bicyclic core. nih.gov
Research Focus on e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- within Contemporary Chemical Science
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- represents a fascinating intersection of diazene chemistry and bridgehead alkyl systems. The attachment of two bulky and rigid bicyclo[2.2.2]oct-1-yl groups to the diazene core results in a highly sterically hindered molecule with unique properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₂₆N₂ |
| Molecular Weight | 246.3910 g/mol |
| CAS Registry Number | 78497-37-7 |
Contemporary research interest in this and related compounds stems from several key areas:
Generation of Bridgehead Radicals: The thermal or photochemical decomposition of e-diazene, bis(bicyclo(2.2.2)oct-1-yl)- is expected to generate two bicyclo[2.2.2]oct-1-yl radicals. The study of these highly constrained and non-planar radicals provides valuable data for understanding radical structure and reactivity.
Thermally Stable Radical Initiators: Due to the significant steric hindrance, this diazene is predicted to have a higher thermal stability compared to common azo initiators. nih.govresearchgate.net This could make it a useful tool for initiating polymerization or other radical reactions at elevated temperatures.
Fundamental Studies in Stereoelectronics: The rigid and well-defined geometry of the bicyclo[2.2.2]octyl groups allows for precise studies of how the orientation of the C-N bonds influences the stability and decomposition kinetics of the diazene.
While specific, in-depth studies on e-diazene, bis(bicyclo(2.2.2)oct-1-yl)- are not abundant in the literature, its structure suggests it is a valuable target for research in physical organic chemistry, radical chemistry, and materials science.
Structure
3D Structure
Properties
CAS No. |
78497-37-7 |
|---|---|
Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
bis(1-bicyclo[2.2.2]octanyl)diazene |
InChI |
InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2 |
InChI Key |
OCHIAWVQRNYHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for Nitrogen-Nitrogen Double Bond Formation in Dialkyldiazenes
The creation of the N=N bond in aliphatic azo compounds can be accomplished through several distinct methodologies, primarily involving oxidation of precursor molecules where the nitrogen atoms are already linked or through condensation reactions.
Oxidative methods are a common route to the azo linkage, starting from either primary amines or, more frequently, their hydrazine (B178648) derivatives.
A notable electrochemical approach for forming symmetrically substituted dialkyldiazenes involves the anodic oxidation of lithium alkylamides. thieme-connect.de This method proceeds by first converting a primary amine into its corresponding lithium amide. The amide ions are generated by treating the alkylamine with one equivalent of butyllithium (B86547) in anhydrous tetrahydrofuran (B95107) at low temperatures. thieme-connect.de The subsequent coupling reaction is performed in an electrolysis cell equipped with platinum electrodes, using lithium perchlorate (B79767) as the supporting electrolyte. thieme-connect.denih.gov The oxidation occurs at the anode, leading to the formation of the diazene (B1210634).
Table 1: Typical Conditions for Anodic Oxidation of Lithium Alkylamides
| Parameter | Condition |
| Reactant | Lithium Alkylamide (from Primary Amine + BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Electrodes | Platinum (Pt) |
| Electrolyte | Lithium Perchlorate (LiClO₄) |
| Anode Potential | +300 mV |
| Temperature | -10 °C |
Hypochlorite (B82951) reagents, most commonly in the form of sodium hypochlorite (NaOCl) solutions like household bleach, are powerful and inexpensive oxidants for synthesizing azo compounds from hydrazine precursors. dtic.milorganic-chemistry.org The reaction typically involves the oxidation of a 1,2-dialkylhydrazine, which can be prepared from the corresponding primary amine. The oxidation is generally carried out in an aqueous or biphasic system under basic conditions. thieme-connect.de The use of sodium hypochlorite pentahydrate crystals is also an effective method. organic-chemistry.org While effective, the reaction can sometimes lead to byproducts, and conditions must be carefully controlled. dtic.mildtic.mil
Unsymmetrically substituted dialkyldiazenes can be accessed through the condensation of nitrosoalkanes with alkylamines. thieme-connect.de This method is particularly valuable for creating diazenes with different alkyl groups. A documented example is the reaction of methylamine (B109427) with trifluoro(nitroso)methane, which yields 1-methyl-2-(trifluoromethyl)diazene. thieme-connect.de The reaction is typically performed under solvent-free conditions, with the reactants being combined at very low temperatures and allowed to warm, affording the crude azo compound. thieme-connect.de
Alternative, albeit sometimes lower-yielding, pathways to diazenes involve the rearrangement of N,N'-dialkylureas or N,N'-dialkylsulfamides.
The urea-based method involves the oxidation of N,N'-dialkylureas with reagents like tert-butyl hypochlorite. This forms a 1,2-dialkyldiaziridin-3-one intermediate, which can be isolated. thieme-connect.de Subsequent treatment of the diaziridinone with gaseous hydrogen chloride followed by oxidation of the resulting hydrazine with mercury(II) oxide can produce the final diazene, though often in poor yields. thieme-connect.de
A more modern and sustainable approach utilizes the electrochemical oxidation of N,N'-disubstituted sulfamides. nih.gov These sulfamide (B24259) precursors are readily and efficiently prepared from primary amines using Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry." The subsequent anodic oxidation proceeds under mild conditions, obviating the need for harsh chemical oxidants and broadening the scope to include various dialkyl and diaryl diazenes. nih.gov
Table 2: Comparison of Rearrangement Pathways
| Starting Material | Key Intermediate | Reagents/Conditions | Advantages | Disadvantages |
| N,N'-Dialkylurea | 1,2-Dialkyldiaziridin-3-one | t-BuOCl, HCl, HgO | Access from isocyanates and amines | Often poor yields, multi-step, uses toxic mercury |
| N,N'-Dialkylsulfamide | N/A (Direct Oxidation) | Electrochemical (Anodic) Oxidation | Mild conditions, avoids harsh oxidants, sustainable | Requires electrochemical setup |
Oxidative Coupling of Aliphatic Amines and Hydrazines
Synthesis of the Bicyclo[2.2.2]oct-1-yl Moiety
The synthesis of the bicyclo[2.2.2]oct-1-yl precursor is a significant undertaking that relies on established methods for constructing rigid, bridged-ring systems. The immediate precursor for coupling would be 1-aminobicyclo[2.2.2]octane.
A classical and effective route to bridgehead-substituted bicyclo[2.2.2]octanes often begins with the formation of a bicyclic dicarboxylate. sci-hub.st For instance, diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate can be prepared via a modified procedure from the condensation of diethyl succinate, followed by reaction with ethylene (B1197577) dibromide. sci-hub.st This diketone can be reduced to remove the carbonyl groups. Subsequent hydrolysis of one of the ester groups yields a mono-acid, mono-ester intermediate. sci-hub.st
This carboxylic acid at the bridgehead position is the key functional handle for introducing the required amino group. The conversion can be achieved through several classic name reactions, such as the Curtius, Schmidt, or Hofmann rearrangements. For example, the Hofmann rearrangement proceeds by converting the carboxylic acid to a primary amide, followed by treatment with bromine and sodium ethoxide to yield a carbamate, which is then hydrolyzed to the desired 1-aminobicyclo[2.2.2]octane. sci-hub.st
The Diels-Alder reaction is another powerful tool for assembling the bicyclo[2.2.2]octane core structure, often providing a high degree of stereochemical control. nih.govresearchgate.net This cycloaddition reaction, for example between a 1,3-cyclohexadiene (B119728) derivative and a suitable dienophile, can rapidly generate the bicyclic skeleton, which can then be further elaborated to the target bridgehead amine. rsc.orgsigmaaldrich.com
Table 3: Representative Synthetic Sequence for 1-Aminobicyclo[2.2.2]octane
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | Diethyl Succinate | NaOEt, BrCH₂CH₂Br | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | Form bicyclic core |
| 2 | Bicyclic Diketo-diester | Propane-1,3-dithiol, Raney Ni | Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Remove ketone groups |
| 3 | Bicyclic Diester | 1 equiv. Alkali | Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate | Selective mono-hydrolysis |
| 4 | Mono-acid Mono-ester | Et₃N, ClCO₂Et; then NH₃ | Ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate | Form primary amide |
| 5 | Amide | Br₂, NaOEt; then H₃O⁺ | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | Hofmann Rearrangement |
| 6 | Amino Acid | (Further steps) | 1-Aminobicyclo[2.2.2]octane | Decarboxylation (if needed) |
Diels-Alder Cycloaddition Reactions for Bicyclic Scaffolds
The Diels-Alder reaction stands as a cornerstone in the synthesis of the bicyclo[2.2.2]octane core. This [4+2] cycloaddition reaction, typically involving a substituted 1,3-cyclohexadiene and a suitable dienophile, provides a powerful and stereocontrolled method for constructing the bicyclic framework. The choice of diene and dienophile can be tailored to introduce desired functionalities that can be later elaborated to the required bridgehead substitution.
For instance, the reaction of 1,3-cyclohexadiene with dienophiles such as maleic anhydride (B1165640) or acrolein derivatives can yield bicyclo[2.2.2]octene systems. These systems can then be further modified. The endo/exo selectivity of the Diels-Alder reaction is a critical factor that can be influenced by reaction conditions, including temperature and the use of Lewis acid catalysts, to achieve the desired stereochemistry.
| Diene | Dienophile | Product | Reference |
| 1,3-Cyclohexadiene | Maleic Anhydride | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | General textbook knowledge |
| 1,3-Cyclohexadiene | Acrolein | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | General textbook knowledge |
Functionalization at Bridgehead Positions (e.g., C-1)
Introducing functionality at the C-1 bridgehead position of the bicyclo[2.2.2]octane system is a non-trivial synthetic challenge due to the steric hindrance and the non-planar geometry of the bridgehead carbon. Direct substitution reactions at this position are often difficult. Therefore, functionalization is typically achieved through multi-step sequences.
One common strategy involves the synthesis of bicyclo[2.2.2]octane-1-carboxylic acid. This can be achieved through various routes, including the Diels-Alder reaction of a 1-carboxy-1,3-cyclohexadiene derivative. The resulting carboxylic acid can then be converted into other functional groups. For example, a Curtius, Hofmann, or Schmidt rearrangement of the corresponding acyl azide, amide, or carboxylic acid, respectively, can be employed to introduce an amino group at the bridgehead position, yielding 1-aminobicyclo[2.2.2]octane. This amino-functionalized bicyclic compound is a key precursor for the synthesis of the target diazene.
Another approach involves the generation of a bridgehead radical or carbocation, which can then be trapped by a suitable nucleophile or undergo further reactions to install the desired functionality.
Targeted Synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
The targeted synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- hinges on the successful preparation of a suitable bridgehead-functionalized bicyclo[2.2.2]octane precursor and its subsequent conversion to the diazene.
Selection of Suitable Precursors
The most logical and commonly employed precursor for the synthesis of symmetrical azoalkanes is the corresponding hydrazine derivative. In this case, N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine would be the ideal precursor. The synthesis of this hydrazine can be envisioned through the coupling of two molecules of a 1-functionalized bicyclo[2.2.2]octane. For instance, the reaction of 1-bromobicyclo[2.2.2]octane with hydrazine would be a direct approach, although harsh conditions might be required.
Alternatively, the synthesis could proceed through the reductive coupling of a nitrogen-containing functional group at the bridgehead position. For example, the reduction of 1-nitrobicyclo[2.2.2]octane could potentially lead to the formation of the corresponding hydrazine.
A highly plausible route involves the synthesis of 1-aminobicyclo[2.2.2]octane as a key intermediate. This can then be converted to the corresponding hydrazine.
| Precursor | Reagent/Reaction | Intermediate |
| 1-Bromobicyclo[2.2.2]octane | Hydrazine | N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine |
| 1-Nitrobicyclo[2.2.2]octane | Reducing Agent | N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine |
| 1-Aminobicyclo[2.2.2]octane | Dimerization/Coupling | N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine |
Optimization of Reaction Conditions for High Yield and Stereoselectivity
Once the N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine precursor is obtained, the final step is its oxidation to the corresponding diazene. This oxidation is a critical step where stereoselectivity becomes paramount to obtain the desired e-isomer.
A variety of oxidizing agents can be employed for the conversion of hydrazines to azo compounds, including potassium permanganate, mercuric oxide, lead tetraacetate, and halogens (e.g., bromine or iodine). The choice of oxidant and reaction conditions (solvent, temperature, and stoichiometry) can significantly influence the yield and the stereochemical outcome of the reaction.
For sterically hindered hydrazines, milder oxidizing agents and carefully controlled conditions are often necessary to avoid side reactions and decomposition of the product. The thermodynamically more stable e-(trans) isomer is typically the major product in the oxidation of acyclic hydrazines, due to the minimization of steric repulsion between the bulky substituents. However, achieving high stereoselectivity may require optimization of the reaction parameters.
| Hydrazine Precursor | Oxidizing Agent | Product | Expected Stereoselectivity |
| N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine | Potassium Permanganate | e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- | High for e-isomer |
| N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine | Mercuric Oxide | e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- | High for e-isomer |
| N,N'-bis(bicyclo[2.2.2]oct-1-yl)hydrazine | Lead Tetraacetate | e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- | High for e-isomer |
Synthetic Challenges and Limitations in the Preparation of Bulky Diazenes
The synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is fraught with challenges, primarily stemming from the significant steric hindrance imposed by the two bicyclo[2.2.2]oct-1-yl groups.
One of the main challenges lies in the formation of the N-N bond to create the hydrazine precursor. The bulky nature of the bicyclic moieties can significantly slow down the rate of coupling reactions, often requiring more forcing conditions, which can lead to undesired side reactions and lower yields.
The final oxidation step to form the diazene can also be problematic. The steric bulk around the N-N bond can hinder the approach of the oxidizing agent, potentially requiring more reactive and less selective reagents. Moreover, the resulting azoalkane may be prone to thermal or photochemical decomposition, especially if the steric strain is substantial. The stability of the final product is a key consideration, as highly strained azoalkanes can have limited shelf lives.
Molecular Structure and Stereochemical Analysis
Geometry of the Diazene (B1210634) (-N=N-) Linkage
The presence of the bulky bicyclo[2.2.2]oct-1-yl groups at the bridgehead positions introduces considerable steric hindrance around the diazene linkage. This steric crowding can lead to distortions in bond lengths and angles compared to less substituted azoalkanes. In sterically overcrowded molecules, it is common to observe elongation of bonds to relieve strain. nih.gov For instance, the N=N double bond, typically around 1.25 Å in simple diazenes, may be slightly elongated in this compound.
The C-N=N bond angles are also likely to be distorted from the ideal 120° for sp² hybridized nitrogen atoms to accommodate the bulky bicyclic substituents. The C-N=N-C torsion angle, while ideally 180° in a perfect trans configuration, may exhibit some deviation from planarity due to the steric demands of the bicyclo[2.2.2]octyl groups. This twisting would be a compromise to minimize the repulsive interactions between the two cage-like substituents.
| Compound Type | N=N Bond Length (Å) | Reference Compound Example |
|---|---|---|
| Simple Azoalkanes | ~1.25 | Azomethane |
| Sterically Hindered Azoalkanes | Potentially > 1.25 | e-Diazene, bis(1-adamantyl)- nih.gov |
| (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene | 1.255(2) - 1.264(2) | (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene nih.gov |
Conformational Landscapes of Substituted Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane (BCO) skeleton is a conformationally rigid system. cdnsciencepub.com Unlike cyclohexane, which can readily undergo chair-flipping, the BCO cage is locked into a specific conformation. Electron diffraction studies and molecular mechanics calculations have shown that the parent bicyclo[2.2.2]octane molecule possesses D₃ symmetry and exists in a "twisted" boat conformation for each of its three six-membered rings. cdnsciencepub.com This twisting motion has a large amplitude. cdnsciencepub.com
Stereochemical Consequences of Bridgehead Substitution on Diazene Geometry
The attachment of the diazene linker to the bridgehead carbons of the two bicyclo[2.2.2]octane units has significant stereochemical implications. Bridgehead positions are sterically demanding, and substitution at these sites can influence the geometry of the attached functional group. The rigid nature of the BCO cage restricts any bond angle compression or expansion that might otherwise occur in more flexible systems to alleviate steric strain. This rigidity enforces a specific spatial orientation of the diazene group relative to the bicyclic cages. The steric bulk of the BCO groups will likely lead to a widening of the C-N=N bond angles to greater than the typical 120°.
Analysis of Molecular Symmetry and Chirality in Bis(bicycloalkyl)diazenes
Assuming a perfectly planar trans C-N=N-C linkage and a staggered arrangement of the two bicyclo[2.2.2]octane cages relative to each other, the molecule e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- would possess a C₂h point group of symmetry. uni-muenchen.dejacobs-university.de This point group includes a center of inversion (i), a C₂ rotation axis, and a horizontal plane of symmetry (σh). uni-muenchen.dejacobs-university.de
A molecule belonging to the C₂h point group is achiral because it possesses a center of inversion and a plane of symmetry. uni-muenchen.dejacobs-university.dewikipedia.org Therefore, e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is an achiral molecule and cannot be resolved into enantiomers. The presence of these symmetry elements means that the molecule is superimposable on its mirror image.
| Symmetry Element | Description | Consequence for Chirality |
|---|---|---|
| E | Identity | - |
| C₂ | Two-fold rotation axis passing through the midpoint of the N=N bond | - |
| i | Center of inversion at the midpoint of the N=N bond | Achiral |
| σh | Horizontal mirror plane perpendicular to the C₂ axis and containing the C-N=N-C framework | Achiral |
Reactivity Profiles and Mechanistic Studies
Thermal and Photochemical Deazetization Pathways
The deazetization of diazabicycloalkanes like DBO can be initiated by either heat or light, leading to the formation of various products through distinct mechanistic routes. These pathways are intricately linked to the electronic state of the molecule and the nature of the intermediates formed.
Mechanisms of Denitrogenation in Diazabicycloalkanes (e.g., 2,3-Diazabicyclo[2.2.2]oct-2-ene)
The loss of nitrogen from DBO is a well-studied process that serves as a cornerstone for understanding the reactivity of related bicyclic azo compounds. researchgate.net The efficiency of this photochemical nitrogen elimination can be influenced by substituents at the bridgehead positions. For instance, the presence of a radical-stabilizing carboxyl group has been shown to increase photoreactivity. researchgate.net
Direct irradiation of deuterated DBO derivatives has provided significant stereochemical insights into the reaction mechanism. researchgate.netsci-hub.st These studies suggest a stepwise process involving the initial cleavage of one carbon-nitrogen bond. researchgate.netsci-hub.st
A central topic in the study of azoalkane deazetization is the debate between a concerted mechanism, where both carbon-nitrogen bonds break simultaneously, and a stepwise mechanism, where they break one after the other. researchgate.netacs.org
Theoretical studies on the thermal deazetization of DBO and its derivatives have shown a preference for decomposition via diradical intermediates, suggesting a stepwise process. sandiego.edu While concerted two-bond cleavage pathways to form diradicals have a slight enthalpic advantage, the one-bond cleavage mechanism is favored entropically. sandiego.edu Consequently, at the temperatures where decomposition typically occurs (400-500 K), both one-bond and two-bond diradical cleavage pathways can occur simultaneously. sandiego.edu
In contrast, some computational studies on the related 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) surprisingly suggest that the transition structure for the rate-limiting step corresponds to a synchronous C-N cleavage, leading to a cyclopentane-1,3-diyl biradical. researchgate.netacs.org This finding is in apparent conflict with other calculations and experimental results that favor a stepwise pathway. researchgate.netacs.org This discrepancy highlights the subtle energetic balance and the complex nature of these reaction pathways.
The stepwise cleavage of C-N bonds in diazabicycloalkanes leads to the formation of biradical intermediates. sandiego.edu In the case of DBO, the initial cleavage of one C-N bond generates a diazenyl biradical. researchgate.netrsc.org This intermediate can then undergo conformational changes before the second C-N bond breaks to release nitrogen and form a cyclohexanediyl biradical. researchgate.netrsc.org
The reactivity of these biradical intermediates dictates the final product distribution. For example, in the photolysis of DBO, the initially formed diazenyl biradical can lead to the formation of bicyclohexane and hexadiene. researchgate.net The stereochemistry of the products, such as the predominant formation of the exo isomer of deuterated bicyclohexane, is explained by conformational changes in the diazenyl and subsequent cyclohexanediyl biradicals. researchgate.netrsc.org
Computational studies have explored the potential energy surfaces of these reactions in detail. researchgate.net Upon photoexcitation to the S₁ state, one C-N bond breaks, forming diazenyl biradicals. These can then lead to the formation of bicyclobutane through a concerted C-N cleavage and C-C bond formation. researchgate.net Intersystem crossing to the triplet state can also occur, opening up pathways to other products. researchgate.net
Recent research has increasingly focused on the role of nonstatistical dynamical effects in chemical reactions, where the outcome is not solely determined by the energies of the transition states and intermediates. nih.gov In the deazetization of diazabicycloalkanes, these effects can significantly influence product selectivity. researchgate.netacs.orgnih.gov
For the photochemical deazetization of DBO, non-adiabatic molecular dynamics simulations have shown that momentum plays a dominant role in determining the selectivity between hexadiene and bicyclohexane products. nih.gov This indicates that the trajectory of the molecule on the potential energy surface after descending from the excited state is crucial.
Similarly, in the thermal deazetization of DBH, the observed preference for inversion of stereochemistry is attributed to nonstatistical dynamical effects. researchgate.netacs.org This suggests that the reaction dynamics, rather than just the static features of the potential energy surface, govern the stereochemical outcome. The pressure dependence of the reaction stereochemistry in supercritical fluids further supports the role of a dynamic model. researchgate.netacs.org
Electron Transfer and Radical Chemistry
Beyond deazetization, diazabicycloalkanes can also participate in electron transfer reactions, leading to the formation of radical cations.
Formation and Characterization of Diazene (B1210634) Radical Cations
The oxidation of bicyclic azoalkanes can lead to the formation of persistent radical cations. The stability and structure of these species can be investigated using techniques such as electron spin resonance (ESR) and ENDOR spectroscopy.
Nitrogen-Nitrogen Radical Coupling Reactions
Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. nih.gov One potential pathway for diazenes involves the homolytic cleavage of the N=N bond, though this is less common than C-N bond cleavage. A more relevant process is the coupling of nitrogen-centered radicals, which can be generated from precursors like N-aminopyridinium salts through photoredox catalysis. nih.gov
In a hypothetical scenario involving e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)-, its reaction in the presence of radical initiators or under photolytic conditions would likely involve the formation of bicyclo[2.2.2]oct-1-yl radicals. The thermal or photochemical extrusion of dinitrogen from azoalkanes is a well-established method for generating carbon radicals. rhhz.net The diazene would serve as a precursor to these bulky carbon-centered radicals, which could then undergo dimerization or other radical-mediated transformations.
A recent study developed a metal-free, photoinduced energy transfer strategy for the difunctionalization of carbon-nitrogen double bonds using oxime ester-based reagents, proceeding through a nitrogen-nitrogen radical coupling mechanism. nih.gov While this has been demonstrated for C=N bonds, the analogous coupling involving the N=N bond of a sterically hindered diazene like e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)- would face significant steric challenges. The bulky bicyclic groups would likely hinder the approach of radical species, potentially slowing down or inhibiting intermolecular coupling reactions. A strategy for the directed synthesis of heterodimeric cyclotryptamines relies on the photolytic fragmentation of dialkyl diazenes to form localized radicals that recombine within a solvent cage. nih.gov This suggests that intramolecular radical coupling or coupling within a solvent cage might be more feasible for sterically demanding substrates. nih.gov
Mixed Valence States in Diazene Derivatives
Mixed valence compounds contain two or more redox-active centers in different oxidation states. The study of mixed valence states in diazene derivatives typically involves the one-electron oxidation of the diazene to form a radical cation. In such a species, the positive charge and unpaired electron can be delocalized over the two nitrogen atoms and the adjacent carbon atoms.
For e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)-, one-electron oxidation would generate the corresponding radical cation. The stability and electronic structure of this radical cation would be of significant interest. The bicyclo[2.2.2]oct-1-yl groups are known to be electron-releasing, which would help to stabilize the positive charge of the radical cation. Spectroelectrochemical studies on molecular clips with tetrathiafulvalene (B1198394) (TTF) sidewalls have demonstrated the presence of intermediary mixed-valence and radical cation dimers during oxidation. nih.gov
The degree of delocalization in the radical cation of e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)- would determine its classification within the Robin-Day system. Given the direct N-N linkage, a high degree of electronic coupling would be expected, potentially placing it in the Class III category, where the system is fully delocalized. scispace.com The bulky nature of the substituents would likely prevent intermolecular interactions, such as dimerization of the radical cations, making it an ideal system for studying the properties of the isolated radical cation.
Table 1: Predicted Electrochemical Properties and Mixed Valence Characteristics
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| First Oxidation Potential | Relatively low | Electron-donating nature of the bicyclo[2.2.2]oct-1-yl groups stabilizes the resulting radical cation. |
| Radical Cation Stability | High | Steric hindrance from the bulky substituents prevents decomposition pathways like dimerization. |
Cycloaddition Reactions Involving Diazene Systems
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. researchgate.net The diazene functionality can participate in various cycloaddition reactions, acting as either the 2π or 4π component.
[2+2+2] Cycloadditions with 1,2-Diazines
The [2+2+2] cycloaddition is a versatile method for synthesizing six-membered rings, often catalyzed by transition metals. rsc.org This reaction typically involves the combination of three unsaturated components, such as alkynes and alkenes. nih.gov While diazenes themselves are not 1,2-diazines, they can be precursors to species that participate in such reactions. More commonly, 1,2-diazines (six-membered rings with two adjacent nitrogen atoms) can undergo cycloaddition reactions. A direct [2+2+2] cycloaddition involving the N=N bond of e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)- as a 2π component with two other unsaturated molecules is mechanistically plausible but would be highly dependent on the reaction partner and catalyst, especially given the steric bulk.
General Scope of Concerted and Stepwise Cycloadditions
Cycloaddition reactions can proceed through either a concerted mechanism, where all bonds are formed in a single transition state, or a stepwise mechanism involving the formation of an intermediate. researchgate.netyoutube.commdpi.com The Woodward-Hoffmann rules often predict the feasibility of concerted pathways. researchgate.net For diazenes, [4+2] cycloadditions (Diels-Alder reactions) where the diazene acts as the dienophile are common.
The reaction of e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)- with a diene would likely be a concerted [4+2] cycloaddition. However, the immense steric hindrance imposed by the bicyclo[2.2.2]oct-1-yl groups would significantly impact the reaction rate. It is probable that only highly reactive and sterically unencumbered dienes would react, and even then, elevated temperatures might be required.
Stepwise cycloadditions, proceeding through diradical or zwitterionic intermediates, are also possible, particularly if a concerted pathway is sterically disfavored. nih.govresearchgate.net For e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)-, a stepwise mechanism might become competitive if the transition state for the concerted reaction is too high in energy due to steric repulsion.
Reactivity as Synthetic Intermediates and Precursors
Azoalkanes are valuable synthetic intermediates, primarily as precursors to carbon-centered radicals via thermal or photochemical extrusion of dinitrogen. rhhz.net The thermodynamic stability of N₂ gas provides a strong driving force for these reactions.
e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)- would be an excellent precursor for the generation of bicyclo[2.2.2]oct-1-yl radicals. These bridgehead radicals are of interest due to their unique geometry and reactivity. Upon generation, these radicals could be trapped by various radical acceptors or undergo dimerization to form bis(bicyclo[2.2.2]oct-1-yl).
Table 2: Potential Synthetic Applications of e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)-
| Reaction Type | Product Type | Potential Utility |
|---|---|---|
| Thermolysis/Photolysis | Bicyclo[2.2.2]oct-1-yl radicals | Precursors for the synthesis of other functionalized bicyclo[2.2.2]octane derivatives. |
| Radical Dimerization | Bis(bicyclo[2.2.2]oct-1-yl) | Formation of a sterically congested C-C bond. |
Influence of Bulky Substituents on Reaction Kinetics and Selectivity
The most defining feature of e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)- is the presence of the two bulky bicyclo[2.2.2]oct-1-yl substituents. These groups exert profound steric and electronic effects that would govern the compound's reactivity.
Steric Effects: The sheer size of the bicyclic cages would sterically shield the diazene core, dramatically reducing the rate of bimolecular reactions. Any reaction requiring the approach of a reagent to the N=N bond or the adjacent carbon atoms would be significantly slower compared to less substituted diazenes. This steric hindrance would also influence the stereoselectivity of reactions, potentially favoring the formation of products that minimize steric interactions. For instance, in cycloaddition reactions, the approach of the diene would be highly directed. The incorporation of bulky substituents on a phenylazothiazole ring has been shown to enhance the thermal stability of the Z-isomer by destabilizing the transition state of thermal back-isomerization. acs.org
Electronic Effects: The bicyclo[2.2.2]oct-1-yl group is known to be a good σ-donor, meaning it is electron-releasing through the sigma framework. This electronic effect would increase the electron density of the N=N bond, potentially influencing its reactivity towards electrophilic reagents. This electron-donating character would also stabilize any positive charge that develops in a transition state or intermediate, such as in the formation of a radical cation.
The interplay of these steric and electronic effects makes e-Diazene, bis(bicyclo[2.2.2)oct-1-yl)- a fascinating, albeit challenging, target for synthetic and mechanistic studies. The dominance of steric hindrance would likely render it quite unreactive under standard conditions, but it could serve as a clean precursor to bridgehead radicals under more forcing conditions.
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For "e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-", with its rigid bicyclic frameworks, NMR provides invaluable data on the chemical environment of each proton and carbon atom.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the connectivity and immediate electronic environment of the atoms within the bicyclo[2.2.2]octyl cages. Due to the high symmetry of the molecule (assuming a trans configuration of the diazene (B1210634) unit), a simplified spectrum is anticipated.
In the ¹H NMR spectrum, the protons on the bicyclic framework would appear as a set of multiplets. The bridgehead proton, being unique, would give a distinct signal. The remaining methylene (B1212753) protons would exhibit complex splitting patterns due to coupling with neighboring protons.
The ¹³C NMR spectrum is particularly informative for characterizing the carbon skeleton. The bridgehead carbons bonded to the nitrogen atoms are expected to be significantly deshielded and thus appear at a characteristic downfield chemical shift. The other carbons of the bicyclic cage would resonate at higher fields. The chemical shifts provide direct evidence of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Bridgehead C-N | - | ~70-80 |
| Bridgehead C-H | ~2.0-2.5 | ~30-35 |
| Methylene (CH₂) | ~1.5-2.0 | ~25-30 |
Note: The chemical shifts are estimated based on data from analogous bicyclic compounds.
For a molecule with overlapping proton signals, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbon atoms, helping to trace the connectivity through the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the resonances of the methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for confirming the connection of the bicyclo[2.2.2]octyl groups to the diazene nitrogen atoms by observing correlations from the protons on the carbons adjacent to the bridgehead to the bridgehead carbon itself.
While the bicyclo[2.2.2]octane cage is rigid, some degree of conformational flexibility may exist, such as slight twisting or bending motions. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about these processes. If a conformational exchange is occurring at a rate comparable to the NMR timescale, changes in the line shapes of the NMR signals will be observed as the temperature is varied. This can be used to determine the energy barriers associated with these dynamic processes.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Analysis
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. While "e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-" is a diamagnetic molecule, ESR spectroscopy becomes relevant in studying its potential to form radical intermediates. For instance, upon photolysis or thermolysis, azoalkanes can extrude nitrogen gas to generate a pair of radicals. In this case, ESR could be used to detect the resulting bicyclo[2.2.2]oct-1-yl radicals. The resulting ESR spectrum would provide information about the structure and electronic environment of these transient radical species.
Infrared (IR) Spectroscopy for Vibrational Modes of the -N=N- Group and Bicyclic Skeleton
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of "e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-" would be characterized by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. A key diagnostic band would be the N=N stretching vibration. For trans-diazenes, this vibration is often weak or forbidden in the IR spectrum due to the symmetry of the molecule. However, it may be observable in the Raman spectrum. The spectrum would also be dominated by the C-H and C-C stretching and bending vibrations of the saturated bicyclic framework.
Table 2: Characteristic IR Absorption Frequencies for e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-2960 | Strong |
| N=N stretch (trans) | ~1400-1500 | Weak or inactive |
| C-N stretch | ~1000-1250 | Medium |
| C-C stretch | ~800-1200 | Medium to Weak |
| C-H bend | ~1350-1470 | Medium |
Note: The N=N stretch in symmetric trans-azoalkanes can be very weak or absent in the IR spectrum.
Ultraviolet-Visible (UV-Vis) and Optical Spectroscopy for Electronic Transitions and Excited States
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Azoalkanes typically exhibit a weak absorption in the near-UV region corresponding to the n → π* transition of the N=N double bond. This transition is formally forbidden by symmetry in trans-azo compounds, which contributes to its low intensity. A stronger absorption is usually observed at shorter wavelengths in the UV region, corresponding to a π → π* transition. The position and intensity of these absorptions can be influenced by the nature of the alkyl groups attached to the diazene moiety.
Table 3: Typical UV-Vis Absorption Data for Azoalkanes
| Electronic Transition | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| n → π | ~350-380 | < 300 |
| π → π | < 200 | > 5000 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is an indispensable analytical technique in chemical research for the determination of the molecular weight and elucidation of the structure of unknown compounds. In the study of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, high-resolution mass spectrometry (HRMS) plays a crucial role in confirming its molecular formula. By providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. youtube.comlibretexts.org The expected molecular ion peak for e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- (C16H26N2) would be sought to confirm its elemental composition.
Electron impact (EI) ionization is a common technique used to generate fragment ions, providing valuable information about the molecule's structure. The fragmentation pattern of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is anticipated to be influenced by the stability of the resulting carbocations and radical species. A primary fragmentation pathway would likely involve the cleavage of the N=N double bond, which is characteristic of azoalkanes. acs.org This would be followed by the fragmentation of the bicyclo(2.2.2)octyl moieties.
Key fragmentation pathways for azoalkanes often involve the loss of N2, leading to the formation of radical species which can then undergo further rearrangement and fragmentation. The bicyclo[2.2.2]octane structure is relatively stable, and its fragmentation may proceed through the loss of small neutral molecules like ethylene (B1197577). libretexts.org The analysis of these fragmentation patterns allows researchers to piece together the structural components of the parent molecule. youtube.com
Interactive Table: Hypothetical Mass Spectrometry Data for e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
| m/z (Hypothetical) | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 246.21 | 45 | [M]+• | [C16H26N2]+• |
| 218.22 | 100 | [M - N2]+• | [C16H26]+• |
| 190.19 | 60 | [C14H22]+• | Loss of C2H4 |
| 162.16 | 40 | [C12H18]+• | Loss of C4H8 |
| 109.10 | 85 | [C8H13]+ | Bicyclo(2.2.2)oct-1-yl cation |
X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis
The analysis would reveal the geometry around the diazene bond, confirming its trans or e configuration. Furthermore, the crystallographic data would detail the symmetry of the molecule and how it arranges itself in the crystal lattice. eurjchem.com Intermolecular interactions, although likely to be dominated by weak van der Waals forces due to the nonpolar nature of the hydrocarbon cages, would be elucidated, providing insight into the solid-state properties of the compound. nih.gov The way these bulky molecules pack in the crystal can affect properties such as density and melting point.
Interactive Table: Hypothetical X-ray Crystallographic Data for e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.89 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1340.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.215 |
| R-factor (%) | 4.5 |
Computational and Theoretical Investigations of E Diazene, Bis Bicyclo 2.2.2 Oct 1 Yl
Quantum Chemical Calculation Methods
Quantum chemical calculations serve as powerful tools to predict and understand the behavior of molecules at the electronic level. For a molecule like e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, these methods provide a foundational understanding of its structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can predict molecular properties with a good balance of accuracy and computational cost. For bicyclic azoalkanes, DFT methods, such as B3LYP, are employed to investigate the structural parameters of both the ground (singlet) and lowest triplet states. koreascience.kr
These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, DFT would be instrumental in determining key bond lengths, bond angles, and dihedral angles, particularly around the N=N double bond and its connection to the rigid bicyclo[2.2.2]octyl cages. The electronic structure, including the distribution of molecular orbitals, can also be thoroughly analyzed.
Table 1: Representative Geometric Parameters from DFT Calculations on Bicyclic Azoalkanes
| Parameter | Singlet State | Triplet State |
| C-N=N-C Dihedral Angle | ~0° | 28.0° - 40.4° |
| N=N Bond Length | Shorter | Longer |
| C-N Bond Length | Longer | Shorter |
Note: The values presented are illustrative and based on studies of related bicyclic azoalkanes like 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) and 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO). koreascience.kr
Ab Initio Molecular Orbital Calculations (e.g., CASPT2, UHF) for Energetics and Mechanisms
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a higher level of theory for investigating molecular energetics and reaction mechanisms. Methods such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and Unrestricted Hartree-Fock (UHF) are particularly valuable.
CASPT2 is a powerful method for studying the electronic excited states and reaction pathways of molecules, including those with multireference character. researchgate.net For bicyclic azoalkanes, CASPT2 calculations have been used to investigate the mechanism of thermal deazetization (the loss of N2). researchgate.net These calculations can accurately determine the relative enthalpies of stationary points on the potential energy surface, including transition states and intermediates. researchgate.net
UHF calculations are often employed to study open-shell systems, such as radical cations or triplet states. nih.gov In the context of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, UHF calculations that include electron correlation can predict structural features like twisting at the N=N bond in certain electronic states. nih.gov
Analysis of Electronic Structure and Bonding
A detailed analysis of the electronic structure and bonding in e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is crucial for understanding its chemical properties and reactivity.
Molecular Orbital (MO) Theory and Orbital Hybridization of N=N Bond
According to Molecular Orbital (MO) theory, the double bond between the two nitrogen atoms in a diazene (B1210634) consists of one sigma (σ) bond and one pi (π) bond. The nitrogen atoms are typically considered to be sp² hybridized. The σ bond is formed by the head-on overlap of two sp² hybrid orbitals, one from each nitrogen atom. The π bond results from the side-by-side overlap of the unhybridized p orbitals. Each nitrogen atom also has a lone pair of electrons residing in one of its sp² hybrid orbitals.
The bicyclo[2.2.2]oct-1-yl groups are bonded to the nitrogen atoms through a σ bond formed from the overlap of a carbon sp³ hybrid orbital and a nitrogen sp² hybrid orbital. The rigid and bulky nature of these bridgehead substituents can influence the geometry and electronic properties of the diazene moiety.
Electron Density Distribution and Bond Orders
The distribution of electron density in a molecule provides a detailed picture of the chemical bonds. In e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, the electron density is expected to be highest in the region of the N=N double bond, reflecting its covalent character. Topological analysis of the electron density can reveal bond critical points, which are indicative of chemical bonds.
The bond order is a measure of the number of chemical bonds between two atoms. For the N=N double bond in a typical diazene, the bond order is 2. However, computational methods can provide more nuanced, non-integer bond orders that reflect the actual electronic structure.
Table 2: Typical Bond Orders for Nitrogen-Nitrogen Bonds
| Bond Type | Bond Order |
| N-N Single Bond | 1 |
| N=N Double Bond | 2 |
| N≡N Triple Bond | 3 |
Singlet-Triplet Energy Gaps and Spin States
The energy difference between the ground singlet state (S₀) and the lowest triplet state (T₁) is a critical parameter in the photochemistry of azoalkanes. This singlet-triplet energy gap (ΔEST) can be determined computationally. For related bicyclic azoalkanes, such as 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) and 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), the ΔEST has been predicted using DFT (B3LYP) calculations. koreascience.kr
The magnitude of the singlet-triplet energy gap is influenced by the molecular structure. For instance, the triplet state energy can be significantly lowered by remote π-π interactions within the molecule. koreascience.kr The spin state of the molecule, whether it is in a singlet or triplet state, dictates its magnetic properties and reactivity. The ground state of most diazenes is a singlet state, where all electron spins are paired. The triplet state has two unpaired electrons.
Table 3: Calculated Singlet-Triplet Energy Gaps for Related Bicyclic Azoalkanes
| Compound | Singlet-Triplet Energy Gap (kcal/mol) |
| 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) | 58.4 |
| 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) | 48.4 |
Data from B3LYP calculations. koreascience.kr
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ESR Hyperfine Couplings)
Computational methods are pivotal in predicting the spectroscopic properties of transient species that are difficult to study experimentally. In the context of the thermal decomposition of e-diazene, bis(bicyclo(2.2.2)oct-1-yl)-, the primary products are nitrogen gas and two bicyclo[2.2.2]oct-1-yl radicals. The spectroscopic parameters of these bridgehead radicals have been a subject of both experimental and theoretical inquiry.
Electron Spin Resonance (ESR) spectroscopy is a key technique for characterizing radical species. Computational studies, particularly using Density Functional Theory (DFT), have been employed to predict the hyperfine splitting (hfs) constants of the bicyclo[2.2.2]oct-1-yl radical. These calculations provide insight into the radical's structure and the distribution of unpaired electron spin density. DFT computations have been shown to yield results in close agreement with experimental ESR data for such localized σ-type radicals, which are known to have bent or pyramidal radical centers with significant s-character. beilstein-journals.org
A comparative analysis of experimental and computed hyperfine splittings for cyclohexadienyl radicals substituted with a bicyclo[2.2.2]oct-1-yl group shows excellent agreement, validating the accuracy of the computational models. beilstein-journals.org For instance, DFT calculations at the UB3LYP/6-311+G(2d,p) level of theory have been successfully used to compute ESR hyperfine structure. beilstein-journals.org
Below is a table summarizing typical experimental and computed ESR hyperfine splitting constants for radicals where the bicyclo[2.2.2]oct-1-yl group is involved, illustrating the predictive power of these computational methods.
| Radical Species/Coupling Nucleus | Experimental hfs (Gauss) | Computed hfs (Gauss) |
|---|---|---|
| Cyclohexadienyl-type with bicyclo[2.2.2]oct-1-yl substituent (meta-addition) | a(Hortho) = 11.0, a(Hpara) = 11.0 | a(Hortho) = 11.1, a(Hpara) = 11.0 |
| Cyclohexadienyl-type with bicyclo[2.2.2]oct-1-yl substituent (meta-addition) | a(Hipso) = 4.8 | a(Hipso) = 4.8 |
While specific computed NMR chemical shifts for the parent diazene are not extensively documented in the literature, computational approaches could readily predict the 1H and 13C NMR spectra. Such calculations would confirm the high degree of symmetry in the molecule, with equivalent bicyclo[2.2.2]oct-1-yl groups in the trans configuration. The rigid, cage-like structure of the substituents would lead to distinct and predictable chemical shifts.
Elucidation of Reaction Mechanisms and Transition States
The thermal reactivity of e-diazene, bis(bicyclo(2.2.2)oct-1-yl)- is characterized by two competing pathways: homolytic decomposition (deazetization) to form radicals and nitrogen gas, and stereoisomerization to its z-isomer. Computational chemistry has been instrumental in understanding the mechanisms and energetics of these processes for bridgehead azoalkanes. researchgate.netresearchgate.netosti.gov
The potential energy surface (PES) for the isomerization and decomposition of azoalkanes provides a theoretical map of the energy landscape governing these reactions. For the cis-trans isomerization of diazenes, two primary mechanisms are typically considered: in-plane inversion and out-of-plane torsion. rsc.org Computational studies on diazene (N₂H₂) itself show that while the activation energies for both pathways are similar, classical trajectory simulations indicate that an in-plane inversion mechanism is often hindered by a centrifugal barrier, making out-of-plane torsion the favored pathway. rsc.orgresearchgate.net For bulky bridgehead diazenes like the title compound, structure-reactivity relationships strongly support an inversion mechanism where the transition state is geometrically closer to the cis (or z) structure. researchgate.netosti.gov
The decomposition pathway involves the cleavage of one or both carbon-nitrogen bonds. The PES for the thermal deazetization of related bicyclic azoalkanes, such as 2,3-diazabicyclo[2.2.2]oct-2-ene, has been mapped using high-level computational methods. These studies reveal a complex surface with competing pathways, including a concerted three-bond cleavage, a stepwise two-bond cleavage, and a stepwise one-bond cleavage leading to a diazenyl radical intermediate. The relative energies of the transition states determine the dominant mechanism. For trans-azoalkanes with bulky bridgehead substituents, a concerted two-bond cleavage is generally favored. osti.gov
The two primary competing reactions are:
Isomerization : e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- ⇌ z-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
Decomposition : e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- → 2 bicyclo[2.2.2]oct-1-yl• + N₂
Activation parameters have been experimentally determined for these processes for a range of bridgehead diazenes. These studies reveal that the activation enthalpy (ΔH‡) for the decomposition of the trans isomers is significantly influenced by the stability of the resulting bridgehead radicals. The bulky and rigid bicyclo[2.2.2]oct-1-yl groups introduce strain, which is released upon fragmentation, thereby influencing the activation barrier. The activation entropy (ΔS‡) also plays a major role in the reaction rates. osti.gov
The table below presents representative activation parameters for the decomposition and isomerization of a related bridgehead azoalkane, highlighting the energetic landscape of these competing pathways.
| Compound Series | Process | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| trans-Bridgehead Azoalkanes | Decomposition | ~35-45 | ~5-15 |
| trans-Bridgehead Azoalkanes | trans → cis Isomerization | ~25-30 | ~ -5 to 5 |
Note: Data are representative values for the class of compounds based on findings from Schmittel and Ruchardt (1987). osti.gov
Stereochemical Analysis and Conformational Energetics via Computational Methods
The stereochemistry of e-diazene, bis(bicyclo(2.2.2)oct-1-yl)- is defined by the trans (E) configuration about the N=N double bond. The bicyclo[2.2.2]octane cages are exceptionally rigid, and their connection at the bridgehead C1 position to the diazene nitrogen atoms significantly restricts conformational freedom.
Computational methods, such as molecular mechanics and DFT, can be used to explore the conformational space. The primary degrees of freedom are the rotations about the C1-N bonds. Steric repulsion between the two bulky bicyclo[2.2.2]oct-1-yl groups dictates the preferred rotational conformers. Steric energy calculations have been used to predict the most stable arrangements in related substituted bicyclo[2.2.2]octane systems. nih.gov
The transition state for the trans to cis isomerization is of particular stereochemical interest. Computational studies on azoalkane isomerization suggest that the transition state for the inversion mechanism is not semilinear but involves a significant bending at one nitrogen atom, making it structurally closer to the cis-isomer. researchgate.netosti.gov This has important implications for the energetics, as the steric clash between the bulky bicyclic cages would be a dominant factor in the activation energy of isomerization.
Investigation of Steric and Electronic Effects of Bicyclo[2.2.2]oct-1-yl Substituents
The bicyclo[2.2.2]oct-1-yl group is a unique substituent that has been used extensively as a rigid, saturated, and bulky framework to study substituent effects in the absence of resonance. nih.gov
Steric Effects: The most apparent feature of the bicyclo[2.2.2]oct-1-yl group is its significant steric bulk. In e-diazene, bis(bicyclo(2.2.2)oct-1-yl)-, the two large cages are held apart by the diazene linker. This steric hindrance is a key factor in the compound's reactivity. It influences the activation barrier for decomposition by contributing to the relief of strain in the transition state as the molecule fragments. Furthermore, steric repulsion between the two cages in the transition state for isomerization raises the energy barrier for this process.
Electronic Effects: Despite being a saturated alkyl group, the bicyclo[2.2.2]oct-1-yl substituent is known to exert notable electronic effects. Computational studies and experimental acidity measurements of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that substituent effects are transmitted through the rigid cage structure. researchgate.net This transmission is primarily attributed to a through-space field effect and a through-bond inductive effect. Some computational studies also support the idea of stabilization of adjacent cationic centers via a "through-bond" mechanism involving double hyperconjugation. While often considered weakly electron-donating, the precise nature of its electronic contribution can be complex, influencing the stability of adjacent radical or ionic centers that form during chemical reactions. In the decomposition of the title diazene, the electronic properties of the bicyclo[2.2.2]oct-1-yl group play a role in stabilizing the resulting bridgehead radical.
Advanced Applications and Future Research Directions
Utility as Building Blocks in Advanced Organic Synthesis
The reactivity of the diazene (B1210634) functional group, particularly its ability to undergo thermal or photochemical decomposition to release nitrogen gas, makes e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- a promising precursor for the generation of highly reactive intermediates.
Precursors for Nitrogen-Rich Compounds
While the primary synthetic utility of many azoalkanes lies in the extrusion of dinitrogen, their intact frameworks can also serve as precursors to various nitrogen-containing heterocycles. The synthesis of nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. acs.orgnih.goviupac.org The diazene unit can be strategically retained or transformed to construct these valuable molecular architectures. For instance, azo compounds can be precursors for the synthesis of tetrazoles, which are five-membered heterocycles with four nitrogen atoms that have applications in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. iupac.org
Future research could explore the controlled transformation of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- into more complex nitrogen-rich systems. The development of catalytic methods for the selective functionalization of the diazene bridge without N₂ extrusion would open up new synthetic pathways.
Synthesis of Complex Polycyclic Architectures
A significant area of potential for e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- lies in its use as a precursor for highly strained and complex polycyclic hydrocarbons. The thermal or photochemical extrusion of the stable dinitrogen molecule is a powerful driving force for the formation of carbon-carbon bonds. nih.gov In this case, the decomposition would generate two bridgehead bicyclo[2.2.2]oct-1-yl radicals in close proximity.
The subsequent combination of these radicals would lead to the formation of a direct bond between the two bicyclic cages, resulting in a [2.2.2]propellane derivative. Propellanes are a class of polycyclic compounds characterized by a carbon-carbon bond shared between three rings, rendering them highly strained and of significant theoretical and synthetic interest. nih.govsemanticscholar.orgwikipedia.orgrsc.org The synthesis of such complex structures is often challenging, and the use of azoalkane precursors offers a potentially elegant solution.
| Reactant | Reaction Condition | Potential Product | Significance |
|---|---|---|---|
| e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- | Thermal or Photochemical N₂ Extrusion | 1,1'-Bi(bicyclo[2.2.2]octane) | Formation of a direct C-C bond between two bridgehead positions. |
| e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- | Intramolecular Radical Combination | A [2.2.2]Propellane derivative | Synthesis of a highly strained and complex polycyclic architecture. |
Potential in Materials Science Research
The incorporation of rigid and bulky structural motifs is a well-established strategy for tailoring the properties of polymeric and functional materials. The bicyclo[2.2.2]octane unit is known to impart desirable characteristics such as increased thermal stability and solubility. mdpi.comsemanticscholar.orggoogle.com
Integration into Polymer Backbones or Functional Materials
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- could be utilized in polymer synthesis in several ways. The thermal decomposition of the diazene can generate radicals capable of initiating polymerization. This would result in polymer chains end-capped with the bulky bicyclo[2.2.2]octyl groups, which could significantly influence the polymer's properties.
Alternatively, if the diazene moiety can be incorporated into a monomer and subsequently polymerized, the resulting polymer would feature the rigid bicyclo[2.2.2]octane units directly in its backbone. Such polymers are expected to exhibit high glass transition temperatures and enhanced thermal stability. acs.orgekb.eggoogle.comresearchgate.netthieme-connect.de The synthesis of polyimides from bicyclo[2.2.2]octane-based dianhydrides has been shown to yield materials with excellent thermal properties and solubility. mdpi.comsemanticscholar.orggoogle.com
Modulating Material Properties via Steric Bulk of Substituents
The significant steric bulk of the two bicyclo[2.2.2]oct-1-yl substituents is a defining feature of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-. This steric hindrance can be exploited to control the morphology and properties of materials at the molecular level. In polymers, the presence of such bulky groups can disrupt chain packing, leading to increased free volume and altered mechanical and optical properties. google.commdpi.comnist.gov
The steric effects of alkyl groups, including bicyclo[2.2.2]octyl, have been a subject of theoretical and experimental investigation, and it is well-established that they can significantly influence reaction rates and equilibria. nih.gov In the context of materials science, this steric influence can be harnessed to design materials with specific tailored properties, such as high solubility, enhanced rigidity, and controlled porosity. The incorporation of bicyclo[2.2.2]octane rotators into crystalline materials has been shown to create amphidynamic crystals with unique properties. researchgate.net
Exploration in Coordination Chemistry as Ligands
Azo compounds, in general, can act as ligands in coordination chemistry, binding to metal centers through the lone pairs of electrons on the nitrogen atoms. nih.govnih.govwikipedia.orgrsc.orgmdpi.comekb.egmdpi.comresearchgate.netnih.govresearchgate.net The resulting metal complexes have diverse applications in catalysis and materials science.
However, the potential of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- as a ligand is likely to be significantly influenced by the extreme steric hindrance imposed by the two bulky bicyclo[2.2.2]oct-1-yl groups. This steric bulk could prevent the nitrogen lone pairs from effectively coordinating to a metal center. iastate.eduacs.org
Metal-Diazene Complex Formation
The coordination chemistry of diazene compounds with transition metals is a field of significant interest due to the diverse bonding modes (η¹- or η²-coordination) and the potential for subsequent reactivity. For e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, the bulky bicyclic cages would sterically encumber the N=N double bond. This steric hindrance could influence the stability and structure of any resulting metal complexes.
Table 1: Plausible Coordination Modes of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- with Transition Metals
| Coordination Mode | Description | Potential Metal Centers | Expected Properties |
| End-on (η¹) | The diazene coordinates to the metal through one of the nitrogen lone pairs. | Late transition metals (e.g., Pt, Pd, Au) | Formation of linear or bent M-N-N linkages. The steric bulk may favor monodentate coordination. |
| Side-on (η²) | The N=N π-system coordinates to the metal center. | Early to mid-transition metals (e.g., Ti, Zr, Mo, W) | Significant back-bonding from the metal to the diazene π* orbital, leading to a lengthening of the N-N bond. |
The large steric profile of the bicyclo[2.2.2]octyl groups could prevent the formation of bridged bimetallic complexes, which are common for less hindered diazenes. Research in this area would likely focus on the synthesis and characterization of mononuclear complexes and the investigation of how the bulky substituents modulate the electronic properties and reactivity of the coordinated diazene ligand.
N₂ Activation in Transition Metal Chemistry
The activation and functionalization of dinitrogen (N₂) is a paramount challenge in chemistry. Diazene complexes are often considered as intermediates in certain N₂ fixation pathways. While there is no direct evidence of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- being involved in N₂ activation, the study of its complexes could provide insights. The rigid bicyclic framework might influence the electronic structure of a coordinated diazene in a way that models a particular state of activated dinitrogen.
Future research could explore the reduction of metal complexes of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- to see if the N=N bond can be cleaved. However, the strong C-N bonds at the bridgehead positions would likely make the release of functionalized nitrogen products challenging.
Emerging Research Areas in Diazene Chemistry
The unique structural and electronic properties of diazenes continue to inspire new research directions. For derivatives of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, two areas of potential interest are photoresponsive systems and the chemistry of highly strained molecules.
Photoresponsive Diazene Systems
Azo compounds, which are a class of diazenes, are well-known for their photoisomerization properties, leading to applications in molecular switches and photosensitive materials. The E/Z (or trans/cis) isomerization of the N=N double bond upon irradiation with light of a specific wavelength can induce significant changes in molecular geometry and properties.
The photochemistry of bicyclic systems, including various bicyclo[2.2.2]octane derivatives, has been a subject of interest, often involving complex rearrangements. beilstein-journals.orgnih.gov For e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-, the key question would be whether the bulky bicyclic cages would permit photoisomerization to the Z-isomer and what the stability and properties of this isomer would be. The significant steric clash between the two bicyclo[2.2.2]octyl groups in the Z-configuration would likely make this isomer highly strained and potentially short-lived.
Table 2: Hypothetical Photochemical Properties of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
| Property | E-isomer (trans) | Z-isomer (cis) (Hypothetical) |
| Thermodynamic Stability | More stable | Less stable due to steric repulsion |
| Absorption Spectrum | π-π* transition in the UV region | n-π* transition at longer wavelength (visible) |
| Photoisomerization | E → Z upon irradiation with UV light | Z → E upon irradiation with visible light or thermally |
Research in this area would involve computational studies to predict the feasibility and energetics of the isomerization process, followed by photochemical experiments to observe any transient species.
Highly Strained Diazene Derivatives
The rigid bicyclo[2.2.2]octane framework is a common building block in the study of strained molecules. beilstein-journals.orgresearchgate.net The introduction of further unsaturation or smaller rings into the bicyclic structure of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- would lead to highly strained derivatives. For example, the synthesis of a derivative containing a bicyclo[2.2.1]heptyl group in place of one of the bicyclo[2.2.2]octyl groups has been reported, indicating that related strained bridgehead diazenes are accessible. nist.gov
The thermal and photochemical decomposition of such strained diazenes could serve as a source of highly reactive bridgehead radicals. The stability and reactivity of these radicals would be of fundamental interest in physical organic chemistry. The strain within the diazene could also lower the activation energy for dinitrogen extrusion, providing a pathway to form C-C bonds between the bridgehead positions under milder conditions than typically required.
Q & A
Q. What are the established synthetic routes for e-diazene derivatives with bicyclo[2.2.2]octane frameworks?
Synthesis of bicyclo[2.2.2]octane-based e-diazene derivatives typically involves:
- Diels-Alder cycloadditions : Maleic anhydride or substituted maleimides react with 2H-pyran-2-one derivatives to form bicyclo[2.2.2]octene intermediates, which can be functionalized further .
- Radical-mediated rearrangements : Reduction of selenophenyl esters generates bicyclo[2.2.2]oct-5-en-2-yl radicals, which rearrange into bicyclo[3.2.1]oct-6-en-2-yl radicals. Product ratios depend on substituent effects and ring strain .
- Metal-free enantioselective synthesis : Tandem reactions using organic bases achieve high enantioselectivity, avoiding transition-metal catalysts .
Q. How is the structural characterization of bicyclo[2.2.2]octane-based e-diazene derivatives performed?
Key techniques include:
- X-ray crystallography : Resolves stereochemical ambiguities in products like bicyclo[2.2.2]octene tetracarboxylic acid dianhydrides .
- NMR spectroscopy : Distinguishes axial vs. equatorial isomers in rearranged bicyclo[3.2.1]octene systems .
- Mass spectrometry : Confirms molecular weights (e.g., C₁₀H₁₄ derivatives at m/z 134) and fragmentation patterns .
Q. What factors influence the thermal stability of e-diazene derivatives with bicyclo[2.2.2]octane scaffolds?
Stability is governed by:
- Ring strain : Bicyclo[2.2.2]octane systems exhibit lower strain than bicyclo[3.2.1]octanes, favoring kinetic stability .
- Substituent effects : Electron-withdrawing groups (e.g., diones) enhance stability by reducing radical formation .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures and exothermic events .
Advanced Research Questions
Q. How do radical-stabilizing substituents influence rearrangement pathways in bicyclo[2.2.2]octane systems?
Q. What methodological challenges arise in achieving stereoselectivity during bicyclo[2.2.2]octane synthesis?
Challenges include:
- Polymerization side reactions : Observed in Diels-Alder approaches using dienophiles like maleic anhydride .
- Lack of stereocontrol : Prochiral centers in bicyclo[2.2.2]octane-2,5-diones require diastereoselective 1,4-additions or chiral auxiliaries .
- Catalyst limitations : Metal-free enantioselective methods avoid transition-metal contamination but require precise base selection .
Q. How can contradictions in hydrogenolysis product ratios be resolved across studies?
Discrepancies arise from:
- Catalytic systems : Pt vs. Fe₃O₄ colloids yield different hydrogenolysis ratios (e.g., axial vs. equatorial isomers) .
- Reaction conditions : Solvent polarity and temperature alter transition-state energies.
- Validation strategies : Cross-referencing NMR, GC-MS, and X-ray data ensures reproducibility .
Q. What computational tools are recommended for modeling bicyclo[2.2.2]octane reaction mechanisms?
- DFT calculations : Analyze radical stabilization energies and transition states (e.g., Gaussian or ORCA software) .
- Molecular dynamics (MD) : Simulate solvent effects on enantioselective pathways .
- Cheminformatics databases : Use NIST Chemistry WebBook for thermochemical data (e.g., ΔHf for bicyclo[2.2.2]oct-2-ene) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on bicyclo[2.2.2]octane reactivity?
Contradictions often stem from:
- Substituent variability : Electron-donating groups increase nucleophilic reactivity, conflicting with steric hindrance effects .
- Experimental vs. computational results : Validate DFT-predicted activation barriers with kinetic studies (e.g., Eyring plots) .
- Catalyst batch differences : Characterize Pt colloid size/distribution via TEM to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
